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Compound Name: Chloroacetyl chloride

Cat. No.: B045968 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lidocaine, a widely used local anesthetic and antiarrhythmic drug, is synthesized

through a two-step process. A key reagent in this synthesis is chloroacetyl chloride, which is

utilized in the first step to acylate 2,6-dimethylaniline. This reaction forms the intermediate, N-

(2,6-dimethylphenyl)chloroacetamide. The subsequent nucleophilic substitution of the chloro

group by diethylamine yields lidocaine. This document provides detailed protocols and

quantitative data for this synthetic route.

Reaction Mechanism
The synthesis of lidocaine from 2,6-dimethylaniline and chloroacetyl chloride proceeds in two

main steps:

Nucleophilic Acyl Substitution: 2,6-dimethylaniline acts as a nucleophile, attacking the

electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of an

amide bond and the intermediate compound, N-(2,6-dimethylphenyl)chloroacetamide. This

step is typically carried out in a solvent like glacial acetic acid, and a base such as sodium

acetate is added to neutralize the hydrochloric acid byproduct.[1][2]

Nucleophilic Substitution (SN2 Reaction): The intermediate, N-(2,6-

dimethylphenyl)chloroacetamide, then reacts with diethylamine. The nitrogen atom of

diethylamine acts as a nucleophile and displaces the chlorine atom on the acetyl group in an

SN2 reaction to form lidocaine.[1][2][3]
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Experimental Protocols
Protocol 1: Synthesis of N-(2,6-
Dimethylphenyl)chloroacetamide (Intermediate)
This protocol outlines the synthesis of the intermediate compound from 2,6-dimethylaniline and

chloroacetyl chloride.[1][4][5]

Materials:

2,6-dimethylaniline

Chloroacetyl chloride

Glacial acetic acid

Sodium acetate

Deionized water

Erlenmeyer flask

Graduated cylinders

Magnetic stirrer and stir bar

Ice bath

Büchner funnel and filter paper

Vacuum flask

Procedure:

In a 125 mL Erlenmeyer flask, dissolve 3.0 mL (2.9 g, 24.4 mmol) of 2,6-dimethylaniline in 15

mL of glacial acetic acid.[5]

Slowly add 2.0 mL (2.85 g, 25.1 mmol) of chloroacetyl chloride to the solution while

stirring.[5] The reaction should be performed in a fume hood as chloroacetyl chloride is a
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lachrymator.[1][6]

Add a solution of 15 g of sodium acetate in 75 mL of water to the reaction mixture.[4] This

will cause the precipitation of the product.

Cool the mixture in an ice bath to ensure complete precipitation.[7]

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the precipitate with cold water to remove any remaining acetic acid and salts.[1]

Press the product as dry as possible on the filter paper. The resulting N-(2,6-

dimethylphenyl)chloroacetamide can be used in the next step without further purification.

Protocol 2: Synthesis of Lidocaine
This protocol describes the conversion of N-(2,6-dimethylphenyl)chloroacetamide to lidocaine.

[1][4]

Materials:

N-(2,6-dimethylphenyl)chloroacetamide (from Protocol 1)

Diethylamine

Toluene

3 M Hydrochloric acid

3 M Sodium hydroxide

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel
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Beakers

Ice bath

pH paper or meter

Procedure:

Place the dried N-(2,6-dimethylphenyl)chloroacetamide (0.03 mol) in a 250 mL round-bottom

flask.[4]

Add 150 mL of toluene and 0.09 mol of diethylamine to the flask.[4]

Set up a reflux apparatus and heat the mixture under reflux for 4 hours.[4]

After reflux, cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash it three times with 30 mL portions of

water to remove diethylammonium chloride and excess diethylamine.[4]

Extract the organic layer with two 20 mL portions of 3 M hydrochloric acid.[1] The lidocaine

will move to the aqueous layer as its hydrochloride salt.

Combine the aqueous extracts and cool them in an ice bath.

Slowly add 3 M sodium hydroxide to the aqueous solution while stirring until it is strongly

basic (pH > 10).[8] Keep the temperature below 20°C during this process.[5]

The lidocaine free base will precipitate as a solid.

Collect the solid lidocaine by vacuum filtration, wash with cold water, and allow it to air dry.

Quantitative Data
The following tables summarize the quantitative data for the synthesis of lidocaine.

Table 1: Reagent Quantities for the Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide
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Reagent
Molar
Mass (
g/mol )

Density
(g/mL)

Volume
(mL)

Mass (g)
Moles
(mol)

Molar
Ratio

2,6-

Dimethylan

iline

121.18 0.984 3.0 2.9 0.024 1

Chloroacet

yl chloride
112.94 1.42 2.0 2.85 0.025 1.03

Glacial

Acetic Acid
60.05 1.05 15 - - Solvent

Sodium

Acetate
82.03 - - 15 0.183 7.5

Data compiled from multiple sources.[4][5]

Table 2: Reagent Quantities and Conditions for the Synthesis of Lidocaine

Reagent/Parameter Value

N-(2,6-Dimethylphenyl)chloroacetamide (moles) 0.03

Diethylamine (moles) 0.09

Toluene (mL) 150

Reflux Time (hours) 4

Overall Yield (%) ~71-77%

Data compiled from multiple sources.[4][9][10]

Visualizations
Logical Workflow for Lidocaine Synthesis
The following diagram illustrates the overall workflow for the synthesis of lidocaine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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